

Application Notes: Quantitative Analysis of Zapizolam in Biological Matrices using GC-MS

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Compound of Interest

Compound Name: Zapizolam

Cat. No.: B1596421

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Abstract

This document provides a detailed methodology for the quantitative analysis of **Zapizolam**, a pyridotriazolodiazepine, in biological samples such as blood and urine. The protocol outlines sample preparation, instrumental parameters for Gas Chromatography-Mass Spectrometry (GC-MS), and data analysis procedures. This method is intended for researchers, scientists, and professionals in drug development and forensic toxicology.

Introduction

Zapizolam is a benzodiazepine analog with sedative and anxiolytic properties.[1][2] Accurate and sensitive quantification of **Zapizolam** in biological matrices is crucial for pharmacokinetic studies, clinical monitoring, and forensic investigations. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry, making it well-suited for the analysis of drugs like **Zapizolam** in complex biological samples.[3] This application note details a robust GC-MS method for the determination of **Zapizolam**.

Chemical and Physical Properties of Zapizolam

Property	Value	Reference
IUPAC Name	8-Chloro-6-(2-chlorophenyl)-4H-pyrido[2,3-f][4][5][6]triazolo[4,3-a][4][6]diazepine	--INVALID-LINK--
Molecular Formula	C ₁₅ H ₉ Cl ₂ N ₅	[3][5]
Molar Mass	330.17 g/mol	[1]
CAS Number	64098-32-4	[1]

Experimental Protocol

Sample Preparation (Solid-Phase Extraction)

This protocol is adapted from established methods for benzodiazepine extraction from biological fluids.

Materials:

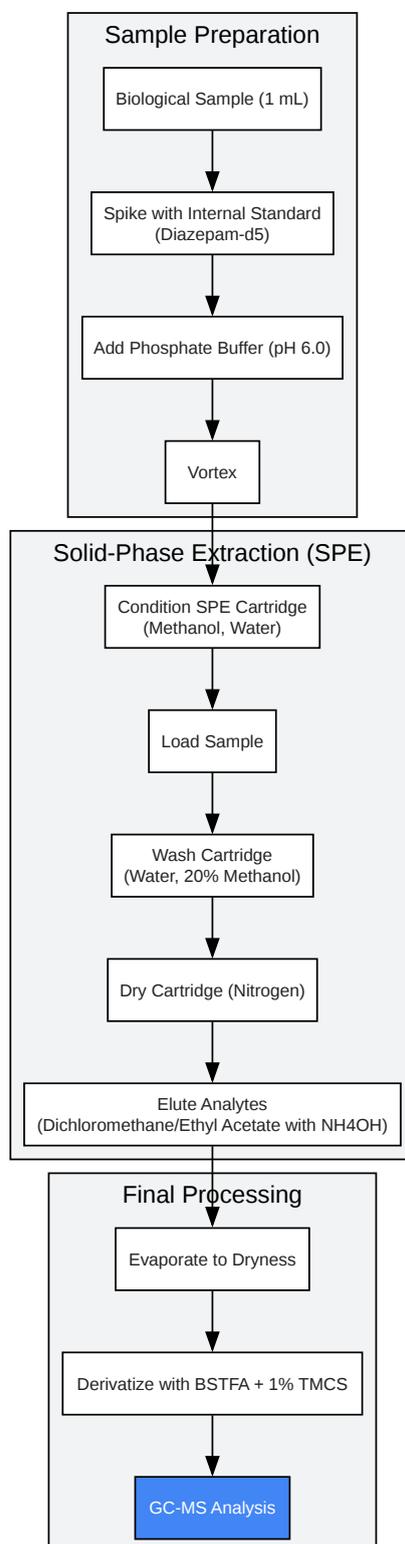
- Biological sample (e.g., 1 mL of plasma or urine)
- Internal Standard (IS) solution (Diazepam-d₅, 1 µg/mL in methanol)
- Phosphate buffer (0.1 M, pH 6.0)
- Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)
- Methanol
- Dichloromethane
- Ethyl acetate
- Ammonium hydroxide
- Nitrogen gas evaporator

- Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

Procedure:

- Spike 1 mL of the biological sample with 50 μ L of the internal standard solution.
- Add 1 mL of phosphate buffer and vortex for 30 seconds.
- Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
- Load the sample mixture onto the SPE cartridge.
- Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
- Dry the cartridge under a gentle stream of nitrogen for 5 minutes.
- Elute the analytes with 2 mL of a mixture of dichloromethane and ethyl acetate (1:1 v/v) containing 2% ammonium hydroxide.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 50 μ L of ethyl acetate and add 50 μ L of the derivatization agent (BSTFA + 1% TMCS).
- Cap the vial and heat at 70°C for 30 minutes.
- Cool to room temperature before GC-MS analysis.

Zapizolam Sample Preparation Workflow



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Caption: Workflow for **Zapizolam** extraction from biological samples.

GC-MS Instrumental Parameters

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

Parameter	Setting
Gas Chromatograph	
Column	DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injection Volume	1 µL
Inlet Temperature	280°C
Injection Mode	Splitless
Carrier Gas	Helium
Flow Rate	1.0 mL/min (constant flow)
Oven Program	Initial temp 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ion Source Temperature	230°C
Quadrupole Temperature	150°C
Electron Energy	70 eV
Acquisition Mode	Selected Ion Monitoring (SIM)

Mass Spectrometry - Selected Ion Monitoring (SIM)

Due to the absence of a publicly available mass spectrum for **Zapizolam**, the following characteristic ions are predicted based on its chemical structure and common fragmentation patterns of benzodiazepines. It is highly recommended to confirm these ions by analyzing a certified reference standard of **Zapizolam**.

Compound	Retention Time (min)	Quantifier Ion (m/z)	Qualifier Ion 1 (m/z)	Qualifier Ion 2 (m/z)
Zapizolam (TMS derivative)	~12.5	401	372	294
Diazepam-d5 (IS)	~10.8	263	290	232

*Predicted m/z values for the trimethylsilyl (TMS) derivative of **Zapizolam**. The molecular ion of the TMS derivative would be at m/z 401. Common losses for benzodiazepines include the loss of a methyl group (-15), CO (-28), and cleavage of the diazepine ring.

Data Analysis and Quantification

A calibration curve should be prepared using blank matrix spiked with known concentrations of **Zapizolam** (e.g., 1, 5, 10, 50, 100, 200 ng/mL) and a constant concentration of the internal standard. The ratio of the peak area of the **Zapizolam** quantifier ion to the peak area of the internal standard quantifier ion is plotted against the concentration of **Zapizolam**. The concentration of **Zapizolam** in unknown samples is then determined from this calibration curve.

Method Validation Parameters (Example)

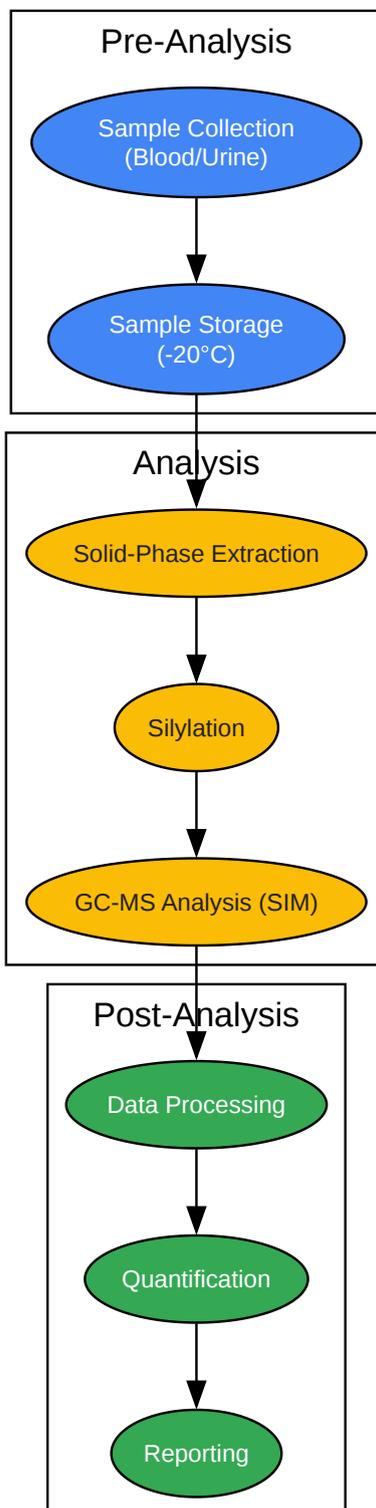
The following table provides typical validation parameters for a quantitative GC-MS method for benzodiazepine analysis. These values should be established during method validation.

Parameter	Typical Acceptance Criteria
Linearity (r^2)	≥ 0.995
Limit of Detection (LOD)	Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ)	Signal-to-Noise Ratio ≥ 10 ; Accuracy and Precision within $\pm 20\%$
Accuracy (% Recovery)	85 - 115%
Precision (%RSD)	$\leq 15\%$
Matrix Effect	80 - 120%
Stability	Stable under defined storage and processing conditions

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical flow of the analytical process.

Analytical Process Logic



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Caption: Logical workflow of the **Zapizolam** analysis process.

Conclusion

The GC-MS method described provides a robust and sensitive approach for the quantification of **Zapizolam** in biological matrices. Proper sample preparation, including solid-phase extraction and derivatization, is critical for achieving accurate and reproducible results. The use of an internal standard is essential for correcting variations in extraction efficiency and instrument response. It is imperative to validate this method in the laboratory where it will be used to ensure it meets the required performance characteristics for the intended application. The predicted mass spectral ions for **Zapizolam** should be confirmed with a certified reference standard before use in routine analysis.

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